molecular formula C3H5N3OS B15133981 Perhydro-1,2,4-triazin-5-one-3-thione

Perhydro-1,2,4-triazin-5-one-3-thione

Cat. No.: B15133981
M. Wt: 131.16 g/mol
InChI Key: PHFDVBXANNVQTJ-UHFFFAOYSA-N
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Description

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains a triazine ring with a thioxo group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as zinc oxide nanoparticles can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The compound can also interact with DNA or RNA, potentially interfering with replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
  • 2,4-Dioxo-1,2,3,4-tetrahydro-1,2,4-triazine

Uniqueness

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

IUPAC Name

3-sulfanylidene-1,2,4-triazinan-5-one

InChI

InChI=1S/C3H5N3OS/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8)

InChI Key

PHFDVBXANNVQTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=S)NN1

Origin of Product

United States

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